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# Synthesis and Characterization of PEG(2000)-C-DMG: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, commonly known as **PEG(2000)-C-DMG**. This PEGylated lipid is a critical excipient in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery systems, including mRNA vaccines and siRNA therapeutics.[1][2] Its amphiphilic nature, with a hydrophobic dimyristoyl glycerol (DMG) anchor and a hydrophilic polyethylene glycol (PEG) chain, is essential for stabilizing LNPs, extending their circulation time, and minimizing immunogenicity.[3][4] This document details a plausible synthetic pathway, comprehensive characterization protocols, and key quality attributes.

## **Physicochemical Properties**

The fundamental properties of **PEG(2000)-C-DMG** are summarized below. These values are critical for formulation development and quality control.



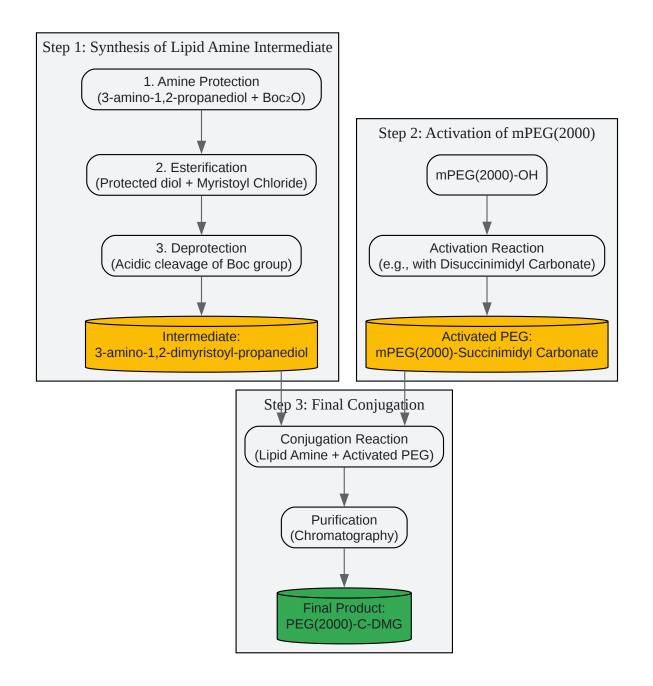
Property	Value	Reference(s)	
Chemical Name	α-[3-[[[2,3-bis[(1- oxotetradecyl)oxy]propoxy]car bonyl]amino]propyl]-ω- methoxy-poly(oxy-1,2- ethanediyl)	[5][6]	
Synonyms	PEG2000-C-DMG, C-DMG-mPEG(2000)	[5]	
CAS Number	1019000-64-6 (related structures)	[7]	
Average Molecular Weight	~2610.3 g/mol	[6]	
Molecular Formula	$(C_2H_4O)_nC_{36}H_{69}NO_7$ (where n $\approx 45$ )	[5]	
Appearance	White to off-white solid or viscous liquid	[7]	
Purity	Typically ≥95%	[5][6]	
Solubility	Soluble in Ethanol, Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	[6][7]	
Storage Conditions	-20°C, protected from light and moisture [7]		

# Synthesis of PEG(2000)-C-DMG

The synthesis of **PEG(2000)-C-DMG** involves a multi-step process that culminates in the conjugation of a dimyristoyl glycerol lipid anchor to a methoxy-PEG(2000) chain via a stable carbamate linker.[8] The following protocol describes a representative and chemically robust pathway.

# **Experimental Workflow for Synthesis**





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A plausible three-step synthesis workflow for **PEG(2000)-C-DMG**.



## **Experimental Protocol: Synthesis**

Step 1: Synthesis of 3-amino-1,2-dimyristoyl-propanediol (Lipid Amine Intermediate)

- Protection: Dissolve 3-amino-1,2-propanediol in a suitable solvent such as dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc<sub>2</sub>O) and a base (e.g., triethylamine) and stir at room temperature to protect the primary amine, yielding Boc-3-amino-1,2-propanediol.
- Esterification: Dissolve the protected diol in anhydrous DCM. In a separate flask, prepare myristoyl chloride from myristic acid and a chlorinating agent like oxalyl chloride.[9] Add the myristoyl chloride dropwise to the protected diol solution in the presence of a base (e.g., pyridine or DMAP) under an inert atmosphere (N<sub>2</sub>). Allow the reaction to proceed until completion (monitored by TLC or LC-MS) to form the di-esterified, Boc-protected lipid.
- Purification: Purify the product using silica gel column chromatography.
- Deprotection: Dissolve the purified, protected lipid in a solution of trifluoroacetic acid (TFA) in DCM to cleave the Boc protecting group. Remove the solvent and excess acid under reduced pressure to yield the desired lipid amine intermediate, 3-amino-1,2-dimyristoylpropanediol.

Step 2: Synthesis of mPEG(2000)-Succinimidyl Carbonate (Activated PEG)

- Activation: Dry mPEG(2000)-OH under vacuum. Dissolve the dried mPEG in anhydrous acetonitrile.
- Add N,N'-disuccinimidyl carbonate (DSC) and a base such as triethylamine.
- Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours.
- Precipitate the product by adding cold diethyl ether, then filter and dry the resulting white solid, mPEG(2000)-Succinimidyl Carbonate, under vacuum.

#### Step 3: Conjugation and Purification of PEG(2000)-C-DMG

 Conjugation: Dissolve the lipid amine intermediate and the activated mPEG(2000)-Succinimidyl Carbonate in a suitable anhydrous solvent like DCM or chloroform.



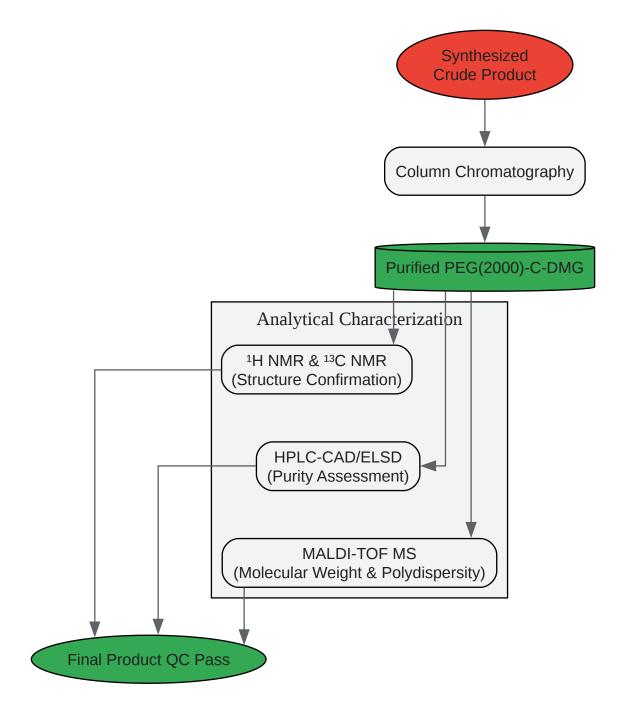
- Add a non-nucleophilic base (e.g., triethylamine) to catalyze the reaction and neutralize any generated acid.
- Stir the mixture under an inert atmosphere at room temperature for 24-72 hours, monitoring
  the reaction progress by HPLC. The primary amine of the lipid attacks the activated
  carbonate of the PEG, displacing the N-hydroxysuccinimide (NHS) group and forming a
  stable carbamate linkage.
- Final Purification: Once the reaction is complete, concentrate the solution under reduced pressure. Purify the crude product using column chromatography (e.g., silica gel or a sizeexclusion resin) to remove unreacted starting materials and byproducts, yielding the final PEG(2000)-C-DMG product.
- Drying and Storage: Lyophilize the purified product from a suitable solvent (e.g., dioxane) and store at -20°C under an inert atmosphere.

# Characterization of PEG(2000)-C-DMG

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized **PEG(2000)-C-DMG**. A combination of spectroscopic and chromatographic techniques is employed.

## **Overall Characterization Workflow**





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Workflow for the purification and characterization of **PEG(2000)-C-DMG**.

## **Experimental Protocol: Characterization**

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To confirm the covalent structure, including the presence of the DMG lipid chains,
   the PEG backbone, the carbamate linker, and the terminal methoxy group.



#### · Methodology:

- Dissolve 5-10 mg of PEG(2000)-C-DMG in a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
- Acquire <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
- Analysis:
  - ¹H NMR: Identify characteristic peaks:
    - ~0.88 ppm: Terminal methyl groups (-CH<sub>3</sub>) of the myristoyl chains.
    - ~1.25 ppm: Methylene protons (-(CH<sub>2</sub>)<sub>n</sub>-) of the myristoyl chains.
    - ~3.38 ppm: Terminal methoxy group (-OCH<sub>3</sub>) of the PEG chain.
    - ~3.64 ppm: Repeating ethylene oxide units (-O-CH<sub>2</sub>-CH<sub>2</sub>-O-) of the PEG backbone.
       [10]
    - Signals corresponding to the glycerol backbone and the propyl linker protons.
    - A signal corresponding to the NH proton of the carbamate linker.
  - ¹³C NMR: Confirm the presence of carbonyl carbons from the ester (~173 ppm) and carbamate (~156 ppm) linkages, as well as the characteristic PEG backbone signal (~70 ppm).
- 2. High-Performance Liquid Chromatography (HPLC)
- Objective: To determine the purity of the final product and quantify any impurities.
- Methodology:
  - System: An HPLC system equipped with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended, as PEGylated lipids lack a strong UV chromophore.[2]



- Column: A reverse-phase C8 or C18 column.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
   often with an additive like trifluoroacetic acid (TFA).
- Sample Preparation: Dissolve a known concentration of PEG(2000)-C-DMG in the mobile phase or a suitable organic solvent.
- Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the relative area of the main product peak compared to the total area of all peaks. A purity of >95% is typically required.
- 3. Mass Spectrometry (MS)
- Objective: To determine the average molecular weight (Mw) and the polydispersity index (PDI) of the polymer.
- Methodology:
  - Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is the preferred method for analyzing large polymers like PEG(2000)-C-DMG.
  - Sample Preparation: Co-crystallize the sample with a suitable matrix (e.g., sinapinic acid or DHB) on a MALDI target plate.
  - Analysis: Acquire the mass spectrum. The spectrum will show a distribution of peaks, each
    corresponding to a PEG chain of a different length, separated by 44 Da (the mass of one
    ethylene glycol unit).
  - Data Interpretation: Calculate the average molecular weight from the peak distribution.
     The characteristic bell-shaped curve confirms the polymeric nature of the PEG chain. The PDI (Mw/Mn) can also be calculated to assess the breadth of the molecular weight distribution.



Characterization Technique	Parameter Measured	Typical Expected Result	Reference(s)
<sup>1</sup> H NMR	Chemical Structure Confirmation	Presence of signals for myristoyl chains (~0.88, 1.25 ppm), PEG backbone (~3.64 ppm), and terminal methoxy (~3.38 ppm).	[10][11]
HPLC-CAD/ELSD	Purity	≥95%	[2]
MALDI-TOF MS	Average Molecular Weight (Mw) & Polydispersity Index (PDI)	Mw ~2600 Da, with a peak distribution separated by 44 Da. A narrow PDI (typically < 1.1).	[2]

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